molecular formula C14H12N4OS B10985347 4-methyl-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

4-methyl-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Numéro de catalogue: B10985347
Poids moléculaire: 284.34 g/mol
Clé InChI: PXOISSBMJNXHFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the N-substituted thiazole carboxamide family, characterized by a central thiazole ring substituted with a methyl group at position 4, a 1H-pyrrol-1-yl group at position 2, and a pyridin-4-yl carboxamide moiety at position 3. Its synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates with amines under classic coupling reagents, as demonstrated in (Fig. 3) . The pyrrole and pyridine substituents enhance π-π stacking and hydrogen-bonding interactions, making it a candidate for targeting kinase enzymes or other biological receptors.

Propriétés

Formule moléculaire

C14H12N4OS

Poids moléculaire

284.34 g/mol

Nom IUPAC

4-methyl-N-pyridin-4-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H12N4OS/c1-10-12(13(19)17-11-4-6-15-7-5-11)20-14(16-10)18-8-2-3-9-18/h2-9H,1H3,(H,15,17,19)

Clé InChI

PXOISSBMJNXHFN-UHFFFAOYSA-N

SMILES canonique

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=NC=C3

Origine du produit

United States

Méthodes De Préparation

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves the condensation of α-halo ketones with thioamides. For 4-methyl-1,3-thiazole derivatives, methyl 3-chloroacetoacetate reacts with thiourea in ethanol under reflux (48–72 hours) to yield 4-methylthiazole-5-carboxylate intermediates. This method offers moderate yields (50–65%) but requires careful control of stoichiometry to avoid dimerization byproducts.

Cyclization of Thioamides

Alternative approaches utilize preformed thioamides, such as methyl 3-(methylthio)propionate, cyclized with ammonium acetate in acetic anhydride. This one-pot method achieves higher yields (70–75%) and reduces reaction times to 12–18 hours. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Temperature110–120°C<60°C: Incomplete cyclization
SolventAcetic anhydridePolar aprotic solvents decrease efficiency
CatalystNone requiredBase additives induce decomposition

Carboxamide Formation

Conversion of the thiazole-5-carboxylate to the carboxamide proceeds via two pathways:

Carbodiimide-Mediated Coupling

Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates coupling with pyridin-4-amine:

In Situ Acid Chloride Formation

Thionyl chloride converts the ester to the acid chloride, which reacts directly with pyridin-4-amine:

StepConditionsOutcome
ChlorinationSOCl₂, reflux, 2 hQuantitative conversion
AminolysisPyridine, 0°C→RT78% isolated yield

Pyridin-4-yl Attachment

Final functionalization ensures proper orientation of the pyridine ring:

Ullmann-Type Coupling

Copper(I)-catalyzed coupling with 4-iodopyridine in DMSO at 130°C achieves C-N bond formation without boron reagents. Key advantages include:

  • Tolerance of free amines without protection

  • Reduced metal contamination (Cu vs. Pd)

  • Scalability to >100 g batches

Industrial-Scale Optimization

Continuous Flow Synthesis

Patented methods describe telescoped reactions in flow reactors:

StageReactor TypeResidence TimeYield Improvement
Thiazole formationMicro-mixer15 min+22% vs. batch
Carboxamide couplingPacked-bed column30 minPurity >99.5%

Purification Strategies

Crystallization from ethanol/water (3:1) removes residual coupling agents and metal catalysts, achieving >99.9% purity by HPLC.

Analytical Characterization

Critical quality control parameters include:

TechniqueKey Data PointsAcceptance Criteria
¹H NMR (DMSO-d₆)δ 8.45 (d, J=5.6 Hz, 2H, Py-H)±0.05 ppm
HPLCtᵣ=6.7 min (C18, 60% MeCN)Purity ≥99%
HRMS[M+H]⁺ calc. 299.1064, found 299.1061Δ ≤3 ppm

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

    Chimie : Comme élément constitutif de molécules plus complexes.

    Biologie : Comme sonde pour étudier les processus biologiques.

    Médecine : Applications thérapeutiques potentielles en raison de son activité biologique.

    Industrie : Utilisation dans la synthèse de matériaux ou comme catalyseur.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 4-methyl-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. A notable study demonstrated that thiazole-pyridine hybrids displayed superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .

CompoundCell LineIC50 (µM)Reference
Thiazole-Pyridine HybridMCF-75.71
Thiazole-Pyridine HybridPC310.22

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been documented in various studies. The structure of 4-methyl-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide suggests that it may interact with neurotransmitter systems involved in seizure activity. Analogous compounds have shown effective protection against seizures in animal models .

CompoundModelED50 (mg/kg)Reference
Thiazole DerivativePTZ Seizure Model2.01

Synthesis and Characterization

The synthesis of 4-methyl-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes the formation of the thiazole ring followed by the introduction of pyridine and pyrrole moieties through condensation reactions .

Case Study 1: Anticancer Efficacy

In a study conducted on a series of thiazole-containing compounds, researchers evaluated the anticancer efficacy against various cell lines. The results indicated that the introduction of a pyridine ring enhanced the cytotoxic effects on MCF-7 cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Anticonvulsant Screening

Another significant study involved screening multiple thiazole derivatives for anticonvulsant activity using a PTZ-induced seizure model in mice. The findings revealed that certain derivatives exhibited notable protective effects against seizures, suggesting their potential as therapeutic agents in epilepsy management .

Mécanisme D'action

Le mécanisme d’action de ce composé dépendrait de sa cible biologique spécifique. Généralement, il pourrait interagir avec des enzymes, des récepteurs ou d’autres protéines, modulant leur activité. Les cibles moléculaires et les voies impliquées devraient être identifiées par des études expérimentales.

Comparaison Avec Des Composés Similaires

Structural Analogs in the Thiazole Carboxamide Family

Compound A : 2-[2-(Cyclopropylcarbonylamino)pyridin-4-yl]-4-methoxy-1,3-thiazole-5-carboxamide
  • Key Differences: Replaces the pyrrole group with a cyclopropylcarbonylamino-pyridinyl moiety. Contains a methoxy group at position 4 instead of methyl.
  • Activity : FDA-approved (referenced in ), designed for dual selectivity toward GSK-3β and BuChE enzymes via scaffold hopping .
  • Pharmacokinetics : Improved solubility due to the methoxy group but reduced lipophilicity compared to the methyl-substituted analog .
Compound B : Dasatinib (N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide)
  • Key Differences :
    • Substituted with a chloro-methylphenyl group and a hydroxyethyl-piperazinyl-pyrimidine moiety.
    • Larger molecular weight (506.1 g/mol vs. ~360 g/mol for the target compound).
  • Activity : Clinically approved tyrosine kinase inhibitor (TKI) targeting BCR-ABL and SRC kinases .
  • ADMET : Lower oral bioavailability due to high molecular weight but enhanced via cyclodextrin inclusion complexes () .
Compound C : 5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide
  • Activity : Primarily studied for crystallographic properties (); lacks reported kinase inhibition .

Functional Group Impact on Bioactivity

Substituent Target Compound Analog (Compound A) Dasatinib (Compound B)
Position 2 1H-pyrrol-1-yl (π-donor) Cyclopropylcarbonylamino-pyridinyl Chloro-methylphenyl
Position 4 Methyl Methoxy Methyl
Position 5 Pyridin-4-yl carboxamide Pyridin-4-yl carboxamide Hydroxyethyl-piperazinyl-pyrimidine
Molecular Weight ~360 g/mol (estimated) ~420 g/mol 506.1 g/mol
Key Targets Kinases (hypothesized) GSK-3β, BuChE BCR-ABL, SRC kinases

Pharmacokinetic and ADMET Comparisons

  • Solubility :
    • The target compound’s pyrrole group may reduce aqueous solubility compared to Compound A’s methoxy group but improve membrane permeability .
    • Dasatinib’s hydroxyethyl-piperazinyl group enhances solubility when formulated with cyclodextrins .
  • Metabolic Stability :
    • Amide linkages (target compound, Compound A) show higher metabolic stability than Schiff base analogs () .
  • Toxicity :
    • Pyrrole-containing compounds (target) may exhibit lower hepatotoxicity compared to Dasatinib’s chlorophenyl group, which is associated with off-target effects .

Computational Predictions

  • Target Compound : Predicted to have moderate blood-brain barrier (BBB) penetration due to balanced logP (~2.5) from the methyl and pyrrole groups .
  • Compound A : Higher polar surface area (PSA) due to methoxy and cyclopropylcarbonyl groups, limiting BBB penetration .

Activité Biologique

The compound 4-methyl-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (CAS Number: 1010913-88-8) is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific thiazole compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-methyl-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is C12H12N4OSC_{12}H_{12}N_4OS, with a molecular weight of approximately 252.32 g/mol. The structure features a thiazole ring fused with pyridine and pyrrole moieties, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Notably, compounds containing thiazole rings have been shown to inhibit various enzymes and receptors involved in inflammatory and cancer pathways.

Inhibition of Proinflammatory Cytokines

Research indicates that thiazole derivatives can inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha). For instance, studies on similar thiazole compounds demonstrated their ability to block TNF-alpha production in human monocytic cells stimulated by lipopolysaccharide (LPS) . This suggests that 4-methyl-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide may also possess anti-inflammatory properties.

Anti-inflammatory Activity

In vivo studies have shown that thiazole derivatives exhibit significant anti-inflammatory effects. For example, related compounds have been tested in collagen-induced arthritis models, demonstrating a minimum effective dose (MED) of 30 mg/kg for reducing inflammation . Such findings indicate the potential utility of this compound in treating inflammatory diseases.

Anticancer Activity

Thiazole compounds are also recognized for their anticancer properties. Various studies have highlighted the cytotoxic effects of thiazole derivatives against cancer cell lines. For instance, a related thiazole compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) of less than 10 µM against multiple cancer cell lines . This suggests that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Comparative Analysis of Biological Activities

Biological Activity Related Compounds IC50/Effective Dose Mechanism
Anti-inflammatoryThiazole derivativesMED = 30 mg/kgTNF-alpha inhibition
AnticancerThiazole analogsIC50 < 10 µMCytotoxicity via apoptosis
AntimicrobialPyrrole derivativesMIC = 3.12 - 12.5 µg/mLBacterial inhibition

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of similar thiazole compounds:

  • Anti-inflammatory Effects : A study found that a series of thiazoles effectively reduced inflammation markers in animal models .
  • Cytotoxicity Against Cancer Cells : Another investigation highlighted the cytotoxic effects of thiazoles on various cancer cell lines, indicating their potential as anticancer agents .
  • Antimicrobial Properties : Thiazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the recommended synthetic routes for 4-methyl-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide?

The synthesis typically involves multi-step reactions starting from pyridine and pyrrole derivatives. A common approach includes:

  • Step 1 : Cyclocondensation of precursors (e.g., ethyl acetoacetate and phenylhydrazine) to form the thiazole core .
  • Step 2 : Functionalization via coupling reactions (e.g., carboxamide formation using pyridin-4-amine) under controlled conditions (DMF as solvent, K₂CO₃ as base, room temperature) .
  • Optimization : Catalyst selection (e.g., Pd-based for cross-coupling) and solvent purity are critical for yield improvement .

Q. What analytical techniques are essential for structural characterization?

Key methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (>95%) .
  • X-ray crystallography : Resolves 3D conformation and hydrogen bonding patterns (e.g., thiazole-pyridine interactions) .
  • Mass spectrometry : Validates molecular weight (e.g., 314.41 g/mol for related analogs) .

Q. How can preliminary structure-activity relationships (SAR) be assessed?

  • Substituent variation : Compare analogs with modified pyridyl or pyrrolyl groups (e.g., 4-chlorophenyl vs. trifluoromethyl derivatives) to evaluate bioactivity shifts .
  • In vitro assays : Test solubility in DMSO/PBS and measure IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .

Advanced Research Questions

Q. How to address contradictions in reported bioactivity data across studies?

  • Methodological scrutiny : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ discrepancies may arise from differences in ATP concentrations in kinase assays .
  • Environmental factors : Control humidity and temperature during bioassays, as hygroscopic compounds like thiazoles may degrade under suboptimal storage .
  • Statistical validation : Use ANOVA or multivariate analysis to isolate variables affecting reproducibility .

Q. What computational strategies optimize reaction design for higher yields?

  • Quantum chemical calculations : Predict reaction pathways (e.g., transition states for cyclocondensation) using DFT methods .
  • Machine learning : Train models on solvent/catalyst combinations (e.g., DMF vs. toluene efficiency in carboxamide formation) .
  • Microkinetic modeling : Simulate rate-limiting steps (e.g., nucleophilic substitution in pyrrole functionalization) .

Q. How to investigate the compound’s mechanism of action in biological systems?

  • Target identification : Use affinity chromatography or pull-down assays with biotinylated analogs .
  • Molecular docking : Map binding poses to proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina .
  • Transcriptomics : Profile gene expression changes (RNA-seq) in treated cells to identify downstream pathways .

Q. What strategies resolve low solubility in pharmacological assays?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Carboxamide Derivatives

ParameterOptimal ConditionImpact on YieldReference
SolventDMF or DCM≥80%
Temperature25–60°C±10% variability
CatalystPd(OAc)₂ or K₂CO₃15–20% increase
Reaction Time12–24 hrsCritical for purity

Q. Table 2. Comparative Bioactivity of Structural Analogs

Compound ModificationIC₅₀ (μM)Target ProteinReference
4-Chlorophenyl substitution0.45Kinase A
Trifluoromethyl substitution1.2Kinase B
Pyridin-4-yl (parent compound)0.78Kinase C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.